molecular formula C6H2Cl2N2 B1303558 3,5-Dichloro-2-cyanopyridine CAS No. 85331-33-5

3,5-Dichloro-2-cyanopyridine

Cat. No.: B1303558
CAS No.: 85331-33-5
M. Wt: 173 g/mol
InChI Key: ATUOLSDAAPMVJJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-cyanopyridine is an organic compound with the molecular formula C6H2Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a cyano group attached to the pyridine ring. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2-cyanopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to either the promotion or inhibition of cell death, depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized into various intermediates, which may have different biological activities. These metabolic pathways can influence the overall effect of this compound on cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-cyanopyridine typically involves the chlorination of 2-cyanopyridine. One common method includes the reaction of 2-cyanopyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and consistent production. The process involves the controlled addition of chlorine gas to a solution of 2-cyanopyridine, followed by purification steps to isolate the desired product. This method allows for large-scale production with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-cyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 3,5-Dichloro-2-aminopyridine.

    Oxidation: this compound N-oxide.

Scientific Research Applications

3,5-Dichloro-2-cyanopyridine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    3,5-Dichloropyridine: Lacks the cyano group, making it less reactive in certain synthetic applications.

    2-Cyano-3,5-difluoropyridine: Contains fluorine atoms instead of chlorine, which can alter its reactivity and biological activity.

    3,5-Dichloro-2-aminopyridine:

Uniqueness: 3,5-Dichloro-2-cyanopyridine is unique due to the presence of both chlorine and cyano groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields .

Properties

IUPAC Name

3,5-dichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOLSDAAPMVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377839
Record name 3,5-Dichloro-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85331-33-5
Record name 3,5-Dichloro-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-2-cyanopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,5-Dichloropyridine-N-oxide (10.0 g, 61 mmol), trimethysilylcyanide (25 mL, 183 mmol) and triethylamine (17 mL, 122 mmol) combined in acetonitrile (60 mL) and heated to reflux for 6 hr. The solvent was evaporated and the residue was partitioned between diethyl ether and 5% aq. NaHCO3. The organic phase was dried (MgSO4), evaporated, and the product purified by chromatography over silica gel to yield 10.0 g (97%) of the title compound: 1H NMR (300 MHz, CDCl3) δ 7.92 (d, 1H), 8.58 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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